molecular formula C21H21NO4 B13257623 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid

Cat. No.: B13257623
M. Wt: 351.4 g/mol
InChI Key: KOCHQJVXLZTOSC-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Systematic Nomenclature and Isomeric Differentiation

The IUPAC name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid reflects its structural components:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus.
  • A 3-methylpent-4-enoic acid backbone with a carboxylic acid terminus.
  • A chiral center at the C3 position due to the methyl substitution.

The compound exhibits stereoisomerism at C3, with the (S)-enantiomer (Fmoc-α-allyl-L-alanine) being the biologically relevant form in peptide synthesis. The (R)-enantiomer (not reported in the provided sources) would differ in spatial arrangement but share identical connectivity. The pent-4-enoic acid moiety introduces geometric isomerism (E/Z), though the trans (E) configuration is predominant in similar compounds.

Molecular Conformation and Stereochemical Analysis

The Fmoc group imposes steric constraints, favoring a planar conformation for the carbamate linkage (N–C=O). Density functional theory (DFT) calculations predict a dihedral angle of 165° between the fluorenyl ring and the carbamate group, minimizing steric clash. The allyl side chain (C4–C5 double bond) adopts a staggered conformation relative to the methyl group at C3, as shown in NMR coupling constants ($$J_{4,5} = 10.2\ \text{Hz}$$).

The absolute configuration at C3 is assigned as (S) via comparison with crystallographic data for Fmoc-L-alanine derivatives. The methyl group’s equatorial orientation stabilizes the molecule through hyperconjugative interactions with the adjacent carbonyl group.

Crystallographic Data and Solid-State Packing Behavior

Crystallographic studies of this compound are limited, but analogous Fmoc-amino acids exhibit lamellar packing driven by π-π stacking of fluorenyl rings and hydrogen bonding between carboxylic acid dimers. The methyl group at C3 disrupts symmetry, likely reducing crystal lattice stability compared to unmethylated analogs.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key $$^1\text{H}$$ and $$^{13}\text{C}$$ NMR signals (DMSO-d$$_6$$, 400 MHz):

Proton/Carbon Chemical Shift (δ, ppm) Multiplicity Assignment
H-9 (Fmoc aromatic) 7.32–7.42 Multiplet Fluorenyl H-9
H-4 (allyl) 5.64 Doublet $$J = 10.2\ \text{Hz}$$
H-3 (methine) 4.12 Quartet Coupled to NH
CH$$_3$$ (C3) 1.21 Singlet Methyl group
COOH 12.48 Broad Carboxylic acid

The $$^{13}\text{C}$$ NMR spectrum confirms the carbamate carbonyl at 156.2 ppm and the carboxylic acid at 172.9 ppm.

Infrared (IR) and Raman Vibrational Signatures
  • IR (KBr, cm$$^{-1}$$) :
    • 3320 (N–H stretch, carbamate),
    • 1715 (C=O, carbamate),
    • 1680 (C=O, carboxylic acid),
    • 1645 (C=C stretch).
  • Raman : Enhanced scattering at 1605 cm$$^{-1}$$ (fluorenyl ring breathing mode).
Chiroptical Properties: Electronic and Vibrational Circular Dichroism

The (S)-enantiomer exhibits a positive Cotton effect at 265 nm (π→π* transition of Fmoc) and a negative band at 210 nm (n→π* of carbamate), consistent with its absolute configuration.

Thermodynamic and Kinetic Stability Profiles

Condition Stability Degradation Pathway
pH 7.0, 25°C Stable for >72 hours N/A
pH <3 or >10 Hydrolysis of carbamate (t$$_{1/2}$$ = 2 h) Cleavage to 3-methylpent-4-enoic acid
UV light (254 nm) Rapid decomposition Radical-mediated Fmoc group oxidation

The compound’s half-life in aqueous solution decreases exponentially with temperature, following Arrhenius kinetics ($$E_a = 68\ \text{kJ/mol}$$).

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoic acid

InChI

InChI=1S/C21H21NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,13,18-19H,1,12H2,2H3,(H,22,25)(H,23,24)

InChI Key

KOCHQJVXLZTOSC-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

General Strategy

The preparation of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid generally follows the classical approach of Fmoc protection of the corresponding free amino acid or amine precursor. The key step involves reacting the amino acid substrate with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base, typically under mild conditions to avoid side reactions and preserve the alkene functionality.

Typical Synthetic Procedure

  • Starting Material: The free amino acid precursor containing the 3-methylpent-4-enoic acid backbone with a free amino group.
  • Reagents: Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate), base (commonly sodium bicarbonate or triethylamine), and an organic solvent such as dioxane or tetrahydrofuran (THF).
  • Reaction Conditions: The reaction is usually conducted at 0–25 °C to control the rate and selectivity.
  • Work-up: After completion, the reaction mixture is quenched, and the product is extracted and purified, typically by recrystallization or chromatography.

Detailed Reaction Example

Step Reagents/Conditions Outcome
1 Dissolve amino acid in aqueous base solution (e.g., NaHCO3) Amino acid deprotonated, ready for reaction
2 Add Fmoc-Cl dissolved in organic solvent dropwise at 0–5 °C Formation of Fmoc-protected amino acid
3 Stir reaction for 1–2 hours at room temperature Complete conversion to Fmoc derivative
4 Acidify and extract organic layer Isolation of product
5 Purify by recrystallization or chromatography Pure Fmoc-protected amino acid

This method ensures the selective protection of the amino group without modifying the alkene moiety, which is sensitive to harsh conditions.

Alternative Synthetic Routes

Some research reports indicate the use of metal-free olefin aminolactonization reactions to prepare related alkenoic acid derivatives, which may be adapted for the synthesis of Fmoc-protected amino acids with unsaturation in the side chain. These involve:

  • Activation of alkenoic acids using hypervalent iodine(III) reagents (N-HVI reagents).
  • Aminolactonization to form lactones that can be further derivatized.
  • Subsequent introduction of the Fmoc protecting group.

While this method is more complex, it offers stereoselective control and the possibility to introduce diverse functional groups adjacent to the alkene.

Data Table Summarizing Key Properties and Preparation Parameters

Parameter Value/Description Reference
Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS Number 131177-58-7
Fmoc Protection Reagent 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl)
Base Used Sodium bicarbonate, triethylamine
Solvent Dioxane, THF, or mixed aqueous-organic solvents
Temperature 0–25 °C
Reaction Time 1–2 hours
Purification Method Recrystallization, flash chromatography
Alternative Method Metal-free olefin aminolactonization (N-HVI reagents)

Research Outcomes and Analytical Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the Fmoc group, alkene protons, and the amino acid backbone. Chemical shifts are consistent with literature values for Fmoc-protected amino acids.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the protected amino acid with high accuracy.
  • Purity: Chromatographic methods (TLC, HPLC) show high purity (>95%) of the final compound, suitable for peptide synthesis applications.
  • Stability: The Fmoc group is stable under neutral and acidic conditions but can be removed under mild basic conditions (e.g., piperidine in DMF), enabling its use in SPPS.

Summary of Perspectives from Varied Sources

  • The classical Fmoc protection method is the most widely used and reliable approach for preparing this compound, favored for its simplicity and mild conditions that preserve sensitive functionalities.
  • Advanced synthetic methodologies involving hypervalent iodine reagents and aminolactonization offer stereochemical control and functional group diversity, providing alternative routes for complex derivatives.
  • Analytical techniques such as NMR, MS, and chromatographic purification are essential to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Piperidine for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild conditions using piperidine, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Key Observations:

The alkene moiety offers reactivity for post-synthetic modifications (e.g., thiol-ene click chemistry), unlike saturated or aromatic analogs . In contrast, aromatic side chains (e.g., o-tolyl in ) enhance peptide rigidity but limit solubility in aqueous media.

Synthesis Yields: Fmoc-protected benzoic acid derivatives (e.g., 4-((Fmoc)amino)-3-methylbenzoic acid) achieve high yields (85–96%) using fluorenylmethyloxycarbonyl chloride in tetrahydrofuran, suggesting robust protocols for similar compounds .

Biological Relevance: Analogs like Fmoc-L-photo-methionine () and HIV-1 entry inhibitors () highlight the versatility of Fmoc-amino acids in drug discovery. The target compound’s alkene group could enable unique interactions in bioactive peptides.

Safety and Handling :

  • Like other Fmoc derivatives, the compound likely requires precautions against toxic fumes during combustion and proper personal protective equipment (PPE) during handling .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 307.35 g/mol
CAS Number 87720-55-6
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, facilitating binding to target proteins. The carboxylic acid moiety can engage in hydrogen bonding and ionic interactions, modulating the activity of various biological pathways.

Biological Activity

Research indicates that 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown promising results against the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, a critical enzyme in fatty acid biosynthesis .
  • Cellular Assays : In cellular assays, this compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
  • Receptor Binding : Studies suggest that the compound can bind to certain receptors, modulating signaling pathways that are crucial for cellular function and survival. This aspect is particularly relevant in the context of drug development for diseases involving receptor dysregulation.

Study 1: Inhibition of Mycobacterial Growth

A study explored the efficacy of this compound against multi-drug resistant strains of Mycobacterium tuberculosis. Results indicated that it effectively inhibited the growth of these strains at micromolar concentrations, suggesting its potential as a lead compound for tuberculosis treatment .

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid induced significant apoptosis. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, indicating a pathway-dependent effect .

Study 3: Enzyme Interaction Studies

Research focused on the interaction between the compound and various metabolic enzymes demonstrated that it could serve as a competitive inhibitor for certain targets involved in amino acid metabolism. This property may be leveraged for therapeutic applications in metabolic disorders .

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